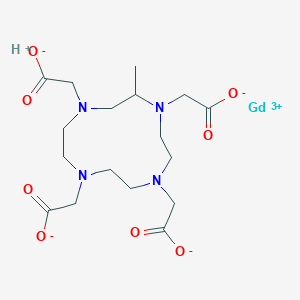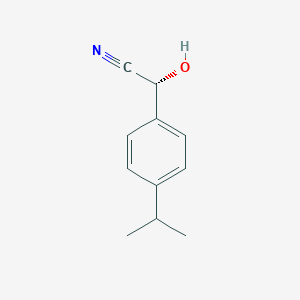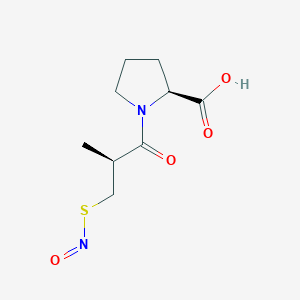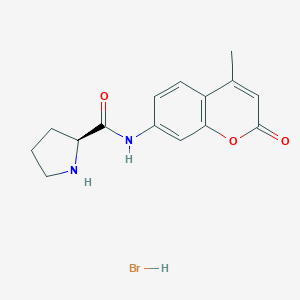
1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- is a chemical compound that has been the focus of extensive scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in various scientific applications.
Mecanismo De Acción
The mechanism of action of 1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- is not fully understood, but studies have suggested that it may work through various pathways. One proposed mechanism of action is that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2, which are involved in the inflammatory response. Another proposed mechanism of action is that it may activate certain signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- has various biochemical and physiological effects. It has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. It has also been found to have anti-cancer properties, which may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have neuroprotective properties, which may be due to its ability to protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it has been found to have various biochemical and physiological effects, making it a promising candidate for use in various scientific applications. However, one limitation of using this compound in lab experiments is that it may have potential side effects, which need to be further studied and understood.
Direcciones Futuras
There are several future directions for research on 1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl-. One possible direction is to further investigate its potential therapeutic properties for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, future research could focus on developing new derivatives of this compound with improved properties and fewer side effects. Finally, more research is needed to fully understand the limitations and potential risks associated with using this compound in scientific applications.
Métodos De Síntesis
The synthesis of 1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- can be achieved through the condensation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid and N,N-dipropylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- has been extensively studied for its potential use in various scientific applications. One of the main areas of research has been its use as a potential therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
122520-00-7 |
|---|---|
Nombre del producto |
1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- |
Fórmula molecular |
C18H26N2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
N,N-dipropyl-5,6,7,8-tetrahydro-1H-benzo[f]indol-7-amine |
InChI |
InChI=1S/C18H26N2/c1-3-9-20(10-4-2)17-6-5-14-11-15-7-8-19-18(15)13-16(14)12-17/h7-8,11,13,17,19H,3-6,9-10,12H2,1-2H3 |
Clave InChI |
PJRCRPZYNQZZBV-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C=C3C(=C2)C=CN3 |
SMILES canónico |
CCCN(CCC)C1CCC2=C(C1)C=C3C(=C2)C=CN3 |
Sinónimos |
N,N-di-n-propyl-5,6,7,8-tetrahydrobenz(f)indol-7-amine NPTIA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





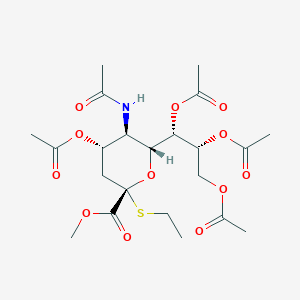
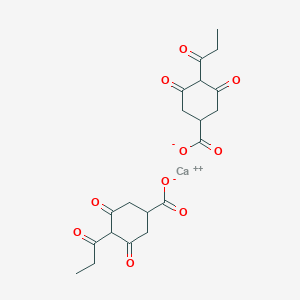
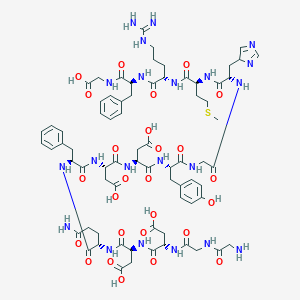
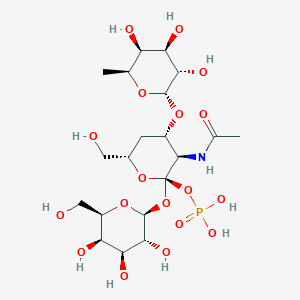


![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)
